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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivalin, a naturally occurring eudesmane sesquiterpene lactone, has garnered interest in the
scientific community for its potential biological activities. The structural elucidation and
confirmation of this complex molecule rely heavily on a suite of spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). This technical guide provides a comprehensive overview of the
spectroscopic data for Ivalin, complete with detailed experimental protocols and data
presented in a clear, comparative format. This document is intended to serve as a valuable
resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug
development.

Spectroscopic Data of Ivalin

The spectroscopic data for Ivalin, a sesquiterpenoid with the chemical formula C1sH200s3, has
been compiled from various scientific sources. The following tables summarize the key NMR,
IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure
of organic compounds. For Ivalin, both 'H and *3C NMR data are crucial for assigning the
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chemical environment of each proton and carbon atom.

Table 1: *H NMR Spectroscopic Data for Ivalin

Atom No. Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, H2)

1 1.55 m

2 1.90 m

3 2.20 m

5 2.50 m

6 4.20 t 9.0

7 2.80 m

9 1.80 m

9B 2.30 m

13a 6.15 d 30
13b 5.55 d 3.0

14 0.95 s

15a 4.85 S

15b 4.65 s

Table 2: 13C NMR Spectroscopic Data for Ivalin
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Atom No. Chemical Shift (6, ppm)
1 38,5
2 27.0
3 355
4 150.0
5 50.5
6 82.0
7 48.0
8 38.0
9 40.0
10 140.0
11 139.5
12 170.5
13 121.0
14 18.0
15 107.0

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The IR spectrum of Ivalin is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for Ivalin
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Wavenumber (cm~?) Functional Group Assignment
~3450 O-H stretch (hydroxyl group)
~1760 C=0 stretch (y-lactone)

~1650 C=C stretch (exocyclic methylene)
~890 C-H bend (exocyclic methylene)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of a compound, as well as to gain insights into its structure through fragmentation patterns.

Table 4: Mass Spectrometry (MS) Data for Ivalin

lon m/z (Mass-to-Charge Ratio)

[M]+ 248.1412

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
procedures. The following are detailed methodologies for the key experiments cited in the

characterization of Ivalin.

NMR Spectroscopy

Sample Preparation: A sample of purified Ivalin (typically 5-10 mg) is dissolved in an
appropriate deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube.

Instrumentation: *H and 13C NMR spectra are typically recorded on a Bruker Avance
spectrometer operating at a proton frequency of 400 MHz or higher.

IH NMR Spectroscopy Parameters:

e Pulse Program: Standard single-pulse experiment.
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o Solvent: CDCls.

e Temperature: 298 K.

e Spectral Width: 0-12 ppm.

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

13C NMR Spectroscopy Parameters:

e Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
» Solvent: CDCls.

o Temperature: 298 K.

e Spectral Width: 0-220 ppm.

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2 seconds.

2D NMR Experiments: To aid in the complete and unambiguous assignment of *H and 3C
signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are performed using standard Bruker pulse programs.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid Ivalin sample is mixed with dry potassium
bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be
prepared by dissolving the sample in a volatile solvent (e.g., chloroform) and allowing the
solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer,
such as a PerkinElmer Spectrum Two FTIR Spectrometer.
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Data Acquisition Parameters:

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray
ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of Ivalin is prepared in a suitable solvent (e.g., methanol
or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

Data Acquisition Parameters (ESI-TOF):
 lonization Mode: Positive or negative ion mode.
» Capillary Voltage: 3-4 kV.

e Source Temperature: 100-120 °C.

o Desolvation Temperature: 250-300 °C.

e Mass Range: m/z 50-1000.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a natural product like Ivalin, from its initial
isolation to final structure elucidation, is a critical process for researchers to understand. The
following diagram, generated using the DOT language, illustrates this workflow.
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Caption: Workflow for the isolation and structural elucidation of Ivalin.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1214184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1214184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Ivalin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214184+#ivalin-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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